Cyclohex-3-ene-1-carboxamide

Synthetic methodology Bicyclic lactone synthesis Alkene functionalization

Cyclohex-3-ene-1-carboxamide (CAS 4771-81-7) is a cyclic unsaturated amide with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol. It features a cyclohexene ring bearing a primary carboxamide group at the 1-position and an endocyclic double bond at the 3-position.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 4771-81-7
Cat. No. B1296590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-ene-1-carboxamide
CAS4771-81-7
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N
InChIInChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9)
InChIKeyVSCLUBLXOWRBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohex-3-ene-1-carboxamide (CAS 4771-81-7) Procurement and Differentiation Guide for Research Chemical Buyers


Cyclohex-3-ene-1-carboxamide (CAS 4771-81-7) is a cyclic unsaturated amide with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol [1]. It features a cyclohexene ring bearing a primary carboxamide group at the 1-position and an endocyclic double bond at the 3-position [1]. This compound serves as a versatile synthetic building block in medicinal chemistry and organic synthesis, with the alkene moiety providing a reactive handle for further functionalization that is absent in its saturated counterpart, cyclohexane-1-carboxamide [2]. It is commercially available from multiple global suppliers at purity grades of 95% and 97% .

Why Generic Substitution of Cyclohex-3-ene-1-carboxamide with Saturated or Aromatic Analogs Fails in Synthesis-Critical Applications


Cyclohex-3-ene-1-carboxamide cannot be freely interchanged with its closest structural analogs—cyclohexane-1-carboxamide (saturated, CAS 1122-56-1), cyclohex-3-ene-1-carboxylic acid (CAS 4771-80-6), or benzamide (CAS 55-21-0)—because each presents fundamentally different reactivity profiles [1]. The endocyclic double bond in cyclohex-3-ene-1-carboxamide serves as a critical functional handle for downstream chemistry including epoxidation, bromination-induced cyclization, and stereoselective hydrogenation, none of which are accessible with the saturated cyclohexane-1-carboxamide scaffold [2]. The primary amide group offers distinct hydrogen-bonding geometry and nucleophilicity compared to the carboxylic acid analog, while the non-aromatic, chair-conformational cyclohexene ring provides stereochemical control opportunities unavailable with planar benzamide [3]. These intrinsic structural features dictate that procurement decisions must be compound-specific for any application requiring the defined reactivity of the cyclohexene-amide scaffold [2].

Quantitative Differential Evidence for Cyclohex-3-ene-1-carboxamide (CAS 4771-81-7) Selection: Head-to-Head and Cross-Study Comparisons


Alkene Reactivity: Cyclohex-3-ene-1-carboxamide Enables Epoxidation and Bromination Chemistry Inaccessible to Cyclohexane-1-carboxamide

The endocyclic double bond of cyclohex-3-ene-1-carboxamide is the essential structural determinant for several synthetically valuable transformations. In the study by Gundogdu et al. (2024), N-substituted cyclohex-3-ene-1-carboxamide derivatives underwent epoxidation with m-CPBA and bromination, yielding bicyclic lactone (hexahydroisobenzofuran) products via intramolecular rearrangement, with isolated yields reported for both pathways [1]. In contrast, the saturated analog cyclohexane-1-carboxamide lacks this olefin and cannot participate in these transformations, representing a binary functional difference rather than a matter of degree [1]. The epoxidation reaction of the cyclohexene-amide scaffold proceeded with syn-stereochemistry confirmed by single-crystal X-ray analysis of the epoxide ring-opening product [1].

Synthetic methodology Bicyclic lactone synthesis Alkene functionalization

Physicochemical Differentiation: XLogP Comparison with Cyclohexane-1-carboxamide and Benzamide

Cyclohex-3-ene-1-carboxamide exhibits an XLogP3-AA value of 0.6 as computed by PubChem [1]. Its saturated counterpart, cyclohexane-1-carboxamide, has a reported logP of approximately 0.92–1.75 depending on the computational method employed (Chembase logP = 0.917; Molbase logP = 1.752) [2][3]. Benzamide, the planar aromatic analog, has a measured logP of 0.64 [4]. The unsaturated cyclohexene-amide thus occupies a lipophilicity window intermediate between the fully saturated and fully aromatic amides, which may influence membrane permeability, solubility, and protein-binding characteristics in medicinal chemistry campaigns.

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Purity Grade Availability: 95% vs. 97% Options for Cyclohex-3-ene-1-carboxamide

Cyclohex-3-ene-1-carboxamide is commercially available at two principal purity tiers from major suppliers: 95% (AKSci, BOC Sciences) and ≥97% (ChemScene, CymitQuimica, Leyan) . For comparison, the saturated analog cyclohexane-1-carboxamide is typically supplied at 98% purity (AKSci, Sigma-Aldrich) . The 97% grade of the cyclohexene-amide meets the purity threshold commonly required for high-throughput screening libraries and as a synthetic intermediate for pharmaceutical impurity reference standards (e.g., Edoxaban-related impurities such as (1S,5R)-N,N-Dimethyl-5-nitrocyclohex-3-ene-1-carboxamide) [1].

Chemical procurement Purity specification Supplier comparison

Derivative CDK9 Inhibitory Activity: Cyclohex-3-ene-1-carboxamide as a Scaffold for Potent Kinase Inhibitors

The cyclohex-3-ene-1-carboxamide scaffold, when elaborated at the 4-position with a pyrrolo[2,3-b]pyridine moiety (as in AbbVie patent US9796708, Example 609), yields a potent CDK9 inhibitor with an IC₅₀ of 16 nM in a LANCE ULight TR-FRET kinase assay [1]. This potency places the elaborated scaffold in a competitive range for kinase inhibitor lead optimization. For context, close structural analogs from the same patent series with variations in the cyclohexene substitution pattern show IC₅₀ values ranging from 13 nM to >2.4 μM, indicating that the cyclohex-3-ene-1-carboxamide core geometry is a productive but not uniquely privileged scaffold for CDK9 activity [2].

CDK9 inhibition Kinase drug discovery Scaffold hopping

Insect Repellent Efficacy of AI3-37220 (Cyclohex-3-ene-1-carboxamide Derivative) vs. DEET: Field Study Quantitative Comparison

The cyclohex-3-ene-1-carboxamide derivative AI3-37220 (racemic 2-methylpiperidinyl-3-cyclohexene-1-carboxamide) has been directly compared with DEET (N,N-diethyl-3-methylbenzamide) in multiple field and laboratory studies. In a field evaluation in western Kenya, AI3-37220 at 0.1 mg/cm² provided 89.8% protection against Anopheles arabiensis and 71.1% protection against An. funestus after 9 hours, whereas DEET protection declined to 60.2% and 35.1%, respectively, after the same period [1]. The difference was statistically significant (P < 0.001) [1]. In a separate field study against Amblyomma americanum ticks, AI3-37220 at 0.5 mg/cm² provided >90% repellency over a 6-hour test period and showed significantly better efficacy than DEET [2].

Insect repellent Vector control AI3-37220

Carboxamide-Directed Stereoselective Hydrogenation: The Cyclohexene Scaffold Enables Directed Stereocontrol

The primary carboxamide group of cyclohex-3-ene-1-carboxamide serves as an effective stereocontrol element in iridium-catalyzed homogeneous hydrogenation. Evans and Morrissey (1985) demonstrated that carboxamide substituents on cyclohexene rings direct the stereochemical course of hydrogenation with (Ir(cod)py(PCy₃))PF₆ catalyst at 1 atm H₂, with the carboxamide group shown to be a superior stereocontrol agent compared to carbalkoxy groups for this transformation [1]. This stereodirecting capability is intrinsic to the combination of the cyclohexene alkene and the proximal carboxamide, and cannot be replicated with the fully saturated cyclohexane-1-carboxamide which has no olefin to hydrogenate [1].

Stereoselective synthesis Iridium catalysis Hydrogenation

Optimal Research and Industrial Application Domains for Cyclohex-3-ene-1-carboxamide (CAS 4771-81-7) Based on Differential Evidence


Synthesis of Bicyclic Lactone Libraries via Alkene Epoxidation or Bromination Cascades

Cyclohex-3-ene-1-carboxamide is the preferred starting material over cyclohexane-1-carboxamide for constructing bicyclic lactone (hexahydroisobenzofuran) compound libraries. The endocyclic double bond enables epoxidation with m-CPBA and bromination-induced cyclization, both leading to bicyclic lactone rearrangement products as demonstrated and structurally confirmed by Gundogdu et al. (2024) [1]. This reactivity is structurally impossible with the saturated analog. Procurement of the cyclohexene-amide at ≥97% purity is recommended for reproducible reaction outcomes.

Discovery Chemistry: Kinase Inhibitor Scaffold Elaboration Targeting CDK9

The cyclohex-3-ene-1-carboxamide core, when elaborated at the 4-position with heterocyclic substituents, yields CDK9 inhibitors with low nanomolar potency (IC₅₀ = 16 nM for the elaborated derivative in AbbVie patent US9796708) [1]. Medicinal chemistry groups pursuing CDK9 or related kinase targets should consider this scaffold as a starting point for structure-activity relationship (SAR) exploration, noting that the cyclohexene ring geometry contributes to the overall binding conformation of the elaborated inhibitor.

Agrochemical Vector Control: Synthesis of Piperidine-Carboxamide Insect Repellents

The cyclohex-3-ene-1-carboxamide scaffold serves as the direct synthetic precursor to the piperidine-carboxamide insect repellent AI3-37220, which has demonstrated statistically significant superiority over DEET in multiple field settings [1][2]. Organizations developing next-generation vector control agents should procure this compound as a key intermediate, particularly given that AI3-37220 provided approximately 30–36 absolute percentage points greater protection than DEET against Anopheles mosquitoes after 9 hours of field exposure (P < 0.001) [1].

Chiral Building Block Synthesis via Directed Stereoselective Hydrogenation

The combination of the cyclohexene alkene and the proximal primary carboxamide group enables directed stereoselective hydrogenation using iridium catalysis, where the carboxamide acts as a superior stereocontrol element compared to carbalkoxy directing groups [1]. This application is uniquely accessible with cyclohex-3-ene-1-carboxamide and is not possible with cyclohexane-1-carboxamide (no olefin) or cyclohex-3-ene-1-carboxylic acid (different directing group efficacy). Asymmetric synthesis laboratories should procure this compound for the preparation of enantiomerically enriched cyclohexane-1-carboxamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohex-3-ene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.